Chemical structure and molecular weight of 4-n-Pentylphenylhydrazine hydrochloride
Chemical structure and molecular weight of 4-n-Pentylphenylhydrazine hydrochloride
An In-Depth Technical Guide to 4-n-Pentylphenylhydrazine Hydrochloride: Structural Profiling, Synthesis, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of organic building blocks dictates the success of synthesizing complex, biologically active scaffolds. 4-n-Pentylphenylhydrazine hydrochloride is a highly specialized, bifunctional reagent that serves as a critical intermediate in the construction of nitrogen-containing heterocycles. By combining the nucleophilic reactivity of a hydrazine moiety with the lipophilic properties of a para-substituted n-pentyl chain, this compound is indispensable for developing indole- and pyrazole-based therapeutics.
This whitepaper provides a comprehensive technical analysis of 4-n-Pentylphenylhydrazine hydrochloride, detailing its physicochemical properties, self-validating synthetic protocols, and its mechanistic role in advanced drug development workflows.
Structural and Physicochemical Profiling
The molecular architecture of 4-n-Pentylphenylhydrazine hydrochloride consists of an aromatic phenyl ring substituted at the para (4-) position with a flexible, five-carbon aliphatic chain (n-pentyl group), and at the 1-position with a hydrazine group (-NH-NH₂). It is formulated as a hydrochloride salt to prevent the rapid auto-oxidation typical of free arylhydrazines, thereby ensuring long-term shelf stability and consistent stoichiometric reactivity[1].
The presence of the n-pentyl group is pharmacologically significant; it enhances the lipophilicity (LogP) of downstream synthesized molecules, a critical parameter for crossing the blood-brain barrier (BBB) and binding to hydrophobic pockets in targets such as cannabinoid and serotonin receptors.
Table 1: Quantitative Physicochemical Data
| Parameter | Value |
| Chemical Name | 4-n-Pentylphenylhydrazine hydrochloride |
| CAS Number | 849021-13-2 |
| Molecular Formula | C₁₁H₁₉ClN₂ (or C₁₁H₁₈N₂ · HCl) |
| Molecular Weight | 214.73 g/mol |
| InChI Key | NEHBSEKAJYPZOI-UHFFFAOYSA-N |
| Physical State | Crystalline solid (typically off-white to pale yellow) |
| Solubility | Soluble in methanol, ethanol, and DMSO; sparingly soluble in non-polar solvents |
Synthetic Methodology: Preparation of the Building Block
The synthesis of 4-n-Pentylphenylhydrazine hydrochloride relies on the diazotization of 4-n-pentylaniline followed by a chemoselective reduction. The following protocol is designed as a self-validating system to ensure high yield and purity.
Step-by-Step Protocol: Diazotization and Reduction
-
Acidic Dissolution: Suspend 4-n-pentylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (HCl) and water. Causality: The strong acid protonates the amine, solubilizing the starting material and providing the acidic environment required for the subsequent generation of the nitrosonium ion (NO⁺).
-
Diazotization: Cool the mixture to 0–5 °C using an ice-salt bath. Add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise.
-
Causality: Maintaining a temperature below 5 °C is critical. Diazonium salts are thermodynamically unstable; higher temperatures will cause the intermediate to expel nitrogen gas (N₂) and degrade into 4-n-pentylphenol.
-
Self-Validation Step: Test the reaction mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating the complete consumption of the aniline.
-
-
Reduction: To the cold diazonium solution, slowly add a pre-cooled solution of Tin(II) chloride (SnCl₂, 2.5 eq) dissolved in concentrated HCl.
-
Causality: SnCl₂ is chosen for its robust chemoselectivity. It rapidly reduces the diazo group to a hydrazine without over-reducing the aromatic ring or cleaving the alkyl chain.
-
-
Isolation: Stir the mixture for 2 hours at room temperature. The 4-n-pentylphenylhydrazine hydrochloride will precipitate directly from the strongly acidic medium. Filter the precipitate, wash with cold ethanol, and dry under a vacuum.
-
Self-Validation Step: Analyze the product via LC-MS. The expected mass peak for the free base is [M+H]⁺ = 179.15 m/z, confirming successful reduction.
-
Workflow for the synthesis of 4-n-Pentylphenylhydrazine hydrochloride.
Core Applications in Drug Development
4-n-Pentylphenylhydrazine hydrochloride is a premier reagent for synthesizing complex heterocyclic scaffolds, specifically indoles and pyrazoles, which are prevalent moieties in approved drugs and natural alkaloids[2].
Fischer Indole Synthesis
The Fischer indole synthesis is the most robust method for generating 5-substituted indoles. By utilizing 4-n-Pentylphenylhydrazine, chemists can directly install a lipophilic pentyl chain at the 5-position of the resulting indole core, a structural motif highly sought after in the development of anti-inflammatory agents and neuroactive alkaloids.
Protocol & Mechanistic Causality:
-
Hydrazone Formation: React 4-n-Pentylphenylhydrazine hydrochloride with a ketone (e.g., cyclohexanone) in glacial acetic acid. The acid catalyzes the condensation, forming a phenylhydrazone intermediate.
-
[3,3]-Sigmatropic Rearrangement: Heat the mixture to reflux. The acid promotes the tautomerization of the hydrazone to an enehydrazine. This triggers a concerted[3,3]-sigmatropic rearrangement, cleaving the weak N-N bond and forming a new C-C bond.
-
Causality: The thermodynamic driving force of this step is the re-aromatization of the benzene ring, which pushes the reaction irreversibly forward.
-
-
Cyclization and Elimination: The resulting diamine intermediate undergoes intramolecular nucleophilic attack, followed by the elimination of ammonia (NH₃) to yield the fully aromatized indole.
-
Self-Validation Step: Monitor via TLC (Thin Layer Chromatography). The disappearance of the hydrazone spot and the emergence of a highly fluorescent spot under UV light (254 nm) confirms the formation of the conjugated indole system.
-
Mechanistic pathway of the Fischer Indole Synthesis using 4-n-Pentylphenylhydrazine.
Pyrazole Scaffold Construction
Pyrazoles are five-membered heterocycles that exhibit profound pharmacological activities, including cyclooxygenase (COX) inhibition and anticancer properties[3]. 4-n-Pentylphenylhydrazine is reacted with 1,3-dicarbonyl compounds to form 1-arylpyrazoles.
Protocol & Mechanistic Causality:
-
Neutralization and Condensation: Suspend the hydrochloride salt in ethanol and add sodium acetate (1.2 eq).
-
Causality: The base neutralizes the HCl, liberating the free hydrazine and maximizing the nucleophilicity of the terminal nitrogen.
-
-
Cyclization: Add a 1,3-diketone (e.g., acetylacetone) and reflux. The terminal nitrogen attacks the most electrophilic carbonyl carbon, followed by the secondary nitrogen attacking the remaining carbonyl.
-
Dehydration: The loss of two water molecules yields the fully aromatized 1-(4-n-pentylphenyl)-pyrazole.
-
Self-Validation Step: Conduct ¹H NMR analysis. The presence of a distinct singlet at approximately 6.0–6.5 ppm confirms the formation of the pyrazole C4-H proton, validating successful cyclization.
-
Analytical Characterization Standards
To ensure the integrity of 4-n-Pentylphenylhydrazine hydrochloride before deploying it in complex multi-step syntheses, the following analytical validations must be performed:
-
HPLC (High-Performance Liquid Chromatography): Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA). A single sharp peak at >98% Area Under Curve (AUC) validates purity.
-
¹H NMR (400 MHz, DMSO-d6): Look for the characteristic aliphatic multiplet of the n-pentyl chain (0.8–2.6 ppm), the AB quartet of the para-substituted aromatic ring (approx. 6.8–7.1 ppm), and the broad exchangeable signals for the hydrazine protons (-NH-NH₃⁺) shifted downfield due to the hydrochloride salt.
References
-
Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33540-33612. Retrieved from[Link]
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from[Link]
